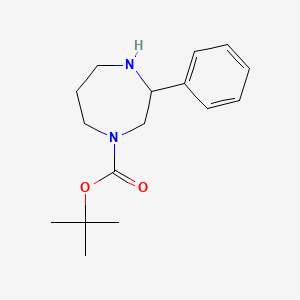
2-Chloro-6-(chloromethyl)-3-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(chloromethyl)-3-pyridinol (2C6C3P) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is insoluble in water, but soluble in polar organic solvents. It has a melting point of 100-103°C and a boiling point of 219-220°C. 2C6C3P is a versatile compound and is used in a variety of applications, including synthesis of other compounds, biochemical and physiological effects, and as a reagent for various reactions.
科学的研究の応用
Catalytic Activity in Ethylene Oligomerization
Complexes derived from 2-(chloromethyl)-6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine show significant catalytic activity in ethylene oligomerization. These complexes, when activated with co-catalysts, display varied catalytic behaviors and produce different oligomers, influenced by factors like solvent and co-catalyst/complex ratio (Nyamato, Ojwach, & Akerman, 2014).
Involvement in Metal Complex Formation
Derivatives of 2-(chloromethyl)pyridine have been used to form various metal complexes. For instance, reactions with rhodium(III) led to the creation of novel dinuclear rhodium(III) complexes, where 2,6-dimethylpyridine-α,α′-diyl acts as a bridging ligand. These complexes have been characterized by spectroscopic methods and are significant for understanding metal-ligand interactions (Shinkawa, Sato, Shinya, Nakamura, & Okeya, 1995).
Role in Diels-Alder Reactions
2-Chloro-6-(chloromethyl)-3-pyridinol derivatives have been utilized in Diels-Alder reactions. These reactions lead to the formation of tetrahydroquinoline and -isoquinoline type adducts, showcasing their potential in creating complex chemical structures (Carly, Cappelle, Compernolle, & Hoornaert, 1996).
Chemical Intermediates in Synthesis Processes
This compound is instrumental in synthesizing various chemical intermediates. For example, the preparation of 2-Chloro-6-(trichloromethyl)pyridine, a derivative, involves chlorination processes under specific conditions, highlighting its role in creating specialized chemical compounds (Huang Xiao-shan, 2009).
Applications in N-alkylation
The compound's derivatives have been used in efficient ligand-free cross-coupling reactions, serving as catalysts in the N-alkylation of various heterocycles. This illustrates its utility in facilitating significant chemical transformations (Roopan & Khan, 2010).
特性
IUPAC Name |
2-chloro-6-(chloromethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-4-1-2-5(10)6(8)9-4/h1-2,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHCHXBUZVVSGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CCl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(chloromethyl)pyridin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


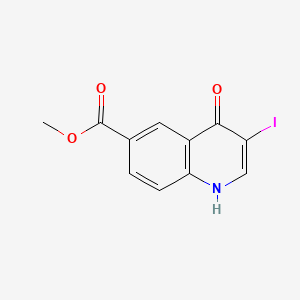

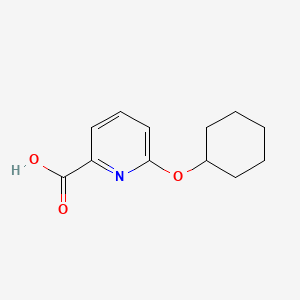

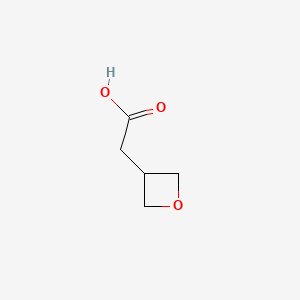
![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)
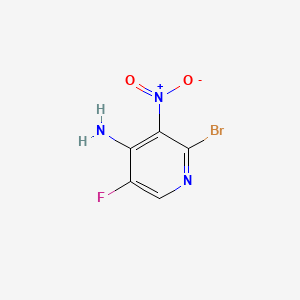
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B582399.png)


